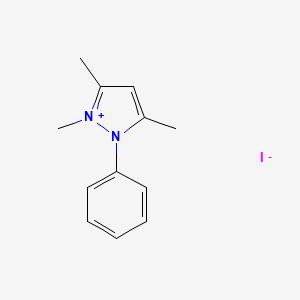

1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

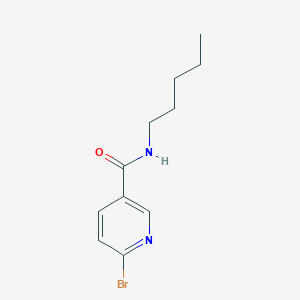

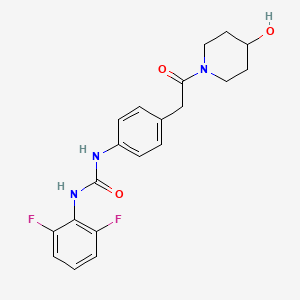

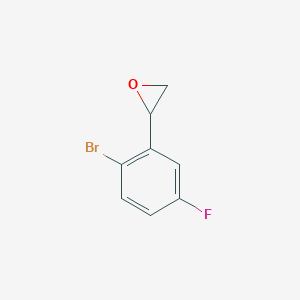

1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide is a compound that belongs to the family of pyrazoles . Pyrazoles are simple aromatic ring organic compounds that are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .

Synthesis Analysis

The synthesis of pyrazoles, including 1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis

The molecular structure of 1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The crystalline structures presented different molecular conformations .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Wissenschaftliche Forschungsanwendungen

Semiconducting Materials

The study of semiconducting tin and lead iodide perovskites explores the potential of organic cations in enhancing the thermal stability, optical, and electronic properties of these materials. The introduction of various cations, including potentially related pyrazolium variants, offers insights into the control of electronic band gaps and photoluminescence, relevant for applications in semiconductors and photovoltaic devices (Stoumpos, Malliakas, & Kanatzidis, 2013).

Photophysical Properties

Research on trinuclear pyrazolato coinage metal complexes emphasizes the impact of varying the coinage metal on the solid-state packing, photophysics, and acid-base properties of these compounds. Such studies are crucial for understanding the luminescence and electronic characteristics of materials, potentially guiding the development of new luminescent materials or sensors (Omary et al., 2005).

Synthetic Chemistry

Pyrazolium salts, including those related to "1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide," have been investigated for their reactivity with silyllithium reagents, leading to the regioselective synthesis of silylated pyrazolines. Such synthetic routes are significant for the development of new organic compounds with potential applications in pharmaceuticals and materials science (Cuadrado & González-Nogal, 1998).

Catalysis

Trinuclear complexes of palladium(ii) with chalcogenated N-heterocyclic carbenes demonstrate efficacy in catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling. These findings underscore the versatility of pyrazolium-derived compounds in catalysis, offering a pathway to more efficient and selective chemical reactions (Dubey, Gupta, & Singh, 2017).

Wirkmechanismus

Target of Action

The primary targets of 1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide are currently unknown. This compound is a derivative of the pyrazole family, which has been found to have various biological activities . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .

Biochemical Pathways

Pyrazole derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways . .

Result of Action

Given the diverse biological activities of pyrazole derivatives, this compound may have multiple effects at the molecular and cellular level . .

Eigenschaften

IUPAC Name |

1,3,5-trimethyl-2-phenylpyrazol-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N2.HI/c1-10-9-11(2)14(13(10)3)12-7-5-4-6-8-12;/h4-9H,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCPNXDJCVNOAW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](N1C2=CC=CC=C2)C)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2959410.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)

![2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959416.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2959417.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)